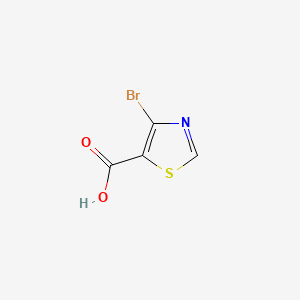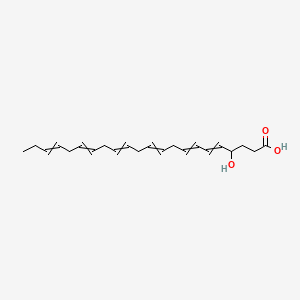
4-Fluoro-3'-methylbiphenyl-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Fluoro-3’-methylbiphenyl-3-amine” is a chemical compound with the CAS number 1225523-99-8 . It is used in various applications, including as a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents. For instance, the synthesis of FMBA involves the reaction between 4-bromo-4’-methylbiphenyl-3-amine and potassium fluoride in the presence of tert-butylamine as a base.
Molecular Structure Analysis
The molecular formula of “4-Fluoro-3’-methylbiphenyl-3-amine” is C13H12FN . The compound consists of a biphenyl group with a fluorine atom and a methyl group attached to different carbon atoms in the ring structure .
Applications De Recherche Scientifique
Carcinogenic Evaluation
Studies have investigated the carcinogenic potential of related compounds. For example, research on "3:2′-dimethyl-4-aminobiphenyl hydrochloride" in rats suggested its unsuitability as a carcinogenic agent, with suggestions for future experiments to utilize the free amine form, potentially with radioactive tagging to identify carcinogenic metabolites (Higgins et al., 1968).
Neurochemistry Applications
Compounds such as "4-[18F]Fluoro-L-m-Tyrosine" have been synthesized as analogs for biochemical probes, particularly for studying striatal dopaminergic function using positron emission tomography. This compound demonstrates selective decarboxylation in the striatum, forming specific metabolites and revealing its potential for probing central dopaminergic mechanisms (Melega et al., 1989).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of selective androgen receptor modulators in rats, such as "S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide]," has provided insights into the molecular properties and metabolic profiles of these compounds. This work aids in understanding the ideal pharmacokinetic characteristics for preclinical studies (Wu et al., 2006).
Safety And Hazards
The safety data sheet for similar compounds indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
2-fluoro-5-(3-methylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-3-2-4-10(7-9)11-5-6-12(14)13(15)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROWKNSBZYTAHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3'-methylbiphenyl-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














